molecular formula C9H10ClNO2S B2923296 4-(5-Chlorothiophene-2-carbonyl)morpholine CAS No. 774574-91-3

4-(5-Chlorothiophene-2-carbonyl)morpholine

Cat. No.: B2923296
CAS No.: 774574-91-3
M. Wt: 231.69
InChI Key: MNGWDKFCAWGETD-UHFFFAOYSA-N
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Description

“4-(5-Chlorothiophene-2-carbonyl)morpholine” is a chemical compound with the molecular formula C9H10ClNO2S and a molecular weight of 231.69. It is related to the morpholine family, which is widely used in organic synthesis and pharmaceuticals .


Synthesis Analysis

The synthesis of morpholines, including “this compound”, has been a subject of interest in recent years . The morpholine motif is synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholine ring attached to a 5-chlorothiophene-2-carbonyl group. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Molluscicidal Agent : A study conducted by Duan et al. (2014) synthesized a derivative of 5-chlorosalicylic acid incorporating morpholine moiety, which showed a good molluscicidal effect (Duan et al., 2014).

Chemical Structure and Analysis

  • Crystal Structure Analysis : The structural properties of compounds with morpholine groups have been analyzed, as in the study by M. Yusof and B. Yamin (2005), where a p-anisoylthiourea salt with a protonated morpholine group was characterized (M. Yusof & B. Yamin, 2005).

Catalysis and Chemical Reactions

  • Carbon-Nitrogen Bond Formation : S. Ueno et al. (2009) described the use of morpholine in catalyzing the formation of a carbon-nitrogen bond at the beta position of saturated ketones (S. Ueno, R. Shimizu & R. Kuwano, 2009).

Novel Synthesis Methods

  • Synthesis of Morpholines : The synthesis of morpholines and their carbonyl-containing analogs from various compounds has been a subject of research, as discussed by V. Palchykov and V. Chebanov (2019), highlighting advances in stereoselective syntheses and transition metal catalysis (V. Palchykov & V. Chebanov, 2019).

Environmental Applications

  • Carbon Dioxide Capture : A study by Fei-Hu Cui et al. (2016) utilized an aqueous morpholine solution as an adsorbent for capturing carbon dioxide directly from the air, showcasing its potential in carbon dioxide capture and utilization (CCU) strategies (Fei-Hu Cui et al., 2016).

Biomedical Research

  • Antimicrobial Activities : Research by H. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives incorporating morpholine and evaluated their antimicrobial activities, finding some to possess good or moderate activity against test microorganisms (H. Bektaş et al., 2007).

Pharmacological Properties

  • Antinociceptive Effect : A study by Listos Joanna et al. (2013) investigated the antinociceptive activity of 4-substituted derivatives of a morpholine-containing compound in mice, demonstrating its potential in reducing nociception (Listos Joanna et al., 2013).

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)9(12)11-3-5-13-6-4-11/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGWDKFCAWGETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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